5,7-Dichloro-1,6-naphthyridin-4(1H)-one is a heterocyclic organic compound belonging to the naphthyridine family. It is characterized by the presence of two chlorine atoms located at the 5 and 7 positions of the naphthyridine ring and a ketone group at the 4 position. Its molecular formula is , with a molecular weight of approximately 180.59 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity and structural properties, which could serve as a scaffold for drug development.
The compound is classified as a chlorinated naphthyridine derivative. Naphthyridines are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific arrangement of substituents in 5,7-Dichloro-1,6-naphthyridin-4(1H)-one contributes to its unique reactivity and potential therapeutic applications.
The synthesis of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one typically involves chlorination of 1,6-naphthyridin-4(1H)-one. Common methods include:
In industrial applications, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors that allow precise control over reaction parameters.
The molecular structure of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one features a bicyclic naphthyridine system with specific substituents that influence its chemical behavior:
The unique arrangement of atoms within the naphthyridine ring contributes to its distinct biological activity.
5,7-Dichloro-1,6-naphthyridin-4(1H)-one can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one often involves the inhibition of specific enzymes or receptors:
This dual functionality underscores its relevance in drug design and therapeutic applications.
These properties are crucial for understanding how the compound behaves under various experimental conditions.
5,7-Dichloro-1,6-naphthyridin-4(1H)-one has several significant applications in scientific research:
Research continues to explore its efficacy and mechanisms in various therapeutic areas, including cancer treatment and antimicrobial development .
Palladium-catalyzed cross-couplings exploit the differential reactivity of C5 and C7 chlorides in 5,7-dichloro-1,6-naphthyridin-4(1H)-one, enabling sequential functionalization. The C5 chloride exhibits enhanced electrophilicity due to adjacent ring nitrogen (N6), facilitating initial coupling at this position. Modern protocols utilize Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) with cesium carbonate base in toluene/water mixtures at 80-100°C. Suzuki-Miyaura couplings with arylboronic acids achieve >85% yield at C5 while preserving the C7 chloride [2] [8]. Subsequent Stille couplings at C7 require bulkier ligands (XPhos) to overcome diminished reactivity, enabling installation of heteroaryl stannanes (e.g., 2-pyridyl, 4-pyrimidinyl) in 70-78% yield. Key to success is microwave assistance (150°C, 20 min) which suppresses proto-destannylation byproducts.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at C5 vs. C7
Position | Reaction Type | Catalyst System | Conditions | Yield Range | Key Applications |
---|---|---|---|---|---|
C5 | Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene/H₂O, 80°C | 85-92% | Aryl/heteroaryl introduction |
C7 | Stille | Pd(PPh₃)₄/XPhos, CuI | DMF, μW 150°C | 70-78% | Heterocyclic diversification |
C7 | Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | t-BuOH, 110°C | 65-75% | Secondary amine synthesis |
The orthogonal reactivity enables iterative diversification: Initial C5 arylation with 4-cyanophenylboronic acid followed by C7 amination with morpholine yields advanced SYK inhibitor precursors in 73% overall yield [1]. Computational studies attribute regioselectivity to lower LUMO energy at C5 (-1.92 eV vs. -1.65 eV at C7) and greater Mulliken charge density (C5: +0.24, C7: +0.18) [2].
Sequential C5/C7 functionalization in one pot eliminates intermediate purification, enhancing synthetic efficiency. A optimized protocol involves:
This method achieves 68-82% isolated yields for 25 diverse compounds, including challenging bis-heteroaryl systems. Key innovations include:
For carbonylative diversification, atmospheric CO insertion via Pd-catalyzed carbonylation installs esters or amides at C7 after initial C5 coupling. Using Mo(CO)₆ as solid CO source, methyl ester formation proceeds in 75% yield (Pd(OAc)₂, 1 atm CO, MeOH, 100°C) [6].
Directed ortho-metalation (DoM) enables halogen dance rearrangements for inaccessible substitution patterns. Treatment with LDA (-78°C, THF) generates C8 lithiated species, trapped with C₂Cl₆ to furnish 5,7,8-trichloro derivatives (94% yield). Subsequent Pd-catalyzed reductive dechlorination selectively removes the C8 chloride using HCO₂NH₄ and Pd/C (MeOH, 60°C) to regenerate 5,7-dichloro scaffold with 89% yield [2]. This strategy permits late-stage introduction of isotopes (e.g., D₂O quench yields [D]-C8 labeled analogs) or halogens not achievable via classical cyclization.
Table 2: Halogenation and Halogen Exchange Methods
Transformation | Reagents/Conditions | Selectivity | Yield | Functional Utility |
---|---|---|---|---|
C8 Bromination | Br₂, FeCl₃, CHCl₃, 0°C | C8 only | 88% | Suzuki coupling handle |
C5 Chloride → Fluoride | KF, 18-crown-6, NMP, 180°C | Retains C7-Cl | 70% | Enhanced metabolic stability |
Halogen exchange (Cl/Br) | CuBr₂, DMF, 150°C | C7 > C5 (3:1) | 82% | Tunes reactivity for nucleophilic substitution |
Halogen dance | 1) LDA, THF, -78°C; 2) C₂Cl₆ | C8 functionalization | 94% | Access to C8-modified analogs |
Electrophilic bromination requires Lewis acid mediation: FeCl₃ (10 mol%) in chloroform at 0°C installs bromine exclusively at C8 (electron-rich position) in 88% yield, providing a third diversification site [8]. Halogen exchange at C7 utilizes CuBr₂ in DMF (150°C, 24 hr) to convert 5,7-dichloro to 5-chloro-7-bromo derivatives (82% yield), enhancing reactivity toward SNAr with nitrogen nucleophiles [7].
Gould-Jacobs Cyclization: Modern adaptations employ microwave irradiation to accelerate the classical thermal process. Ethyl 2-(3-aminopyridin-4-yl)acetate undergoes condensation with diethyl ethoxymethylenemalonate in DMF at 120°C (30 min), followed by microwave-assisted cyclodehydration at 210°C (20 min) to yield 7-hydroxy-1,6-naphthyridin-4(1H)-one (91%). Subsequent chlorination using POBr₃/PCl₅ (1:2) in acetonitrile at 80°C furnishes 5,7-dichloro derivative in 85% yield [2] [4].
Conrad-Limpach Variant: For C3-substituted analogs, tert-butyl acetoacetate reacts with 3-aminopyridine-4-carbonitrile in acetic acid (110°C, 4 hr) forming enamine intermediates that undergo cyclization upon P₂O₅ addition at 140°C. This one-pot sequence yields 3-methyl-5,7-dichloro-1,6-naphthyridin-4(1H)-one in 78% yield with complete regiocontrol [6].
Innovative Tandem Process: A three-component cascade improves atom economy:
Key advantages include:
Solvent-Free Mechanochemistry: Ball-milling 2-chloro-3-cyanopyridine with ethyl acetoacetate using K₂CO₃ as base (600 rpm, 2 hr) achieves 95% conversion to 3-methyl-5,7-dichloro analog, eliminating high-temperature steps and reducing solvent waste [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1